5-amino-2-chloro-N-cyclohexylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-cyclohexylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of cyclohexylbenzamide derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
5-Amino-2-chloro-N-cyclohexylbenzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as proteins or enzymes, leading to changes in their activity or function . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
2-Amino-5-chlorophenol: Similar in structure but with a hydroxyl group instead of a cyclohexyl group.
Uniqueness
5-Amino-2-chloro-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Properties
IUPAC Name |
5-amino-2-chloro-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDSKAXZHUYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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